

# 2-Methoxy-3,4-dimethylbenzoic Acid: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name:	2-Methoxy-3,4-dimethylbenzoic acid
CAS No.:	1245533-07-6
Cat. No.:	B3320499

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## Executive Summary

**2-Methoxy-3,4-dimethylbenzoic acid** (CAS: 1245533-07-6) is a trisubstituted aromatic carboxylic acid utilized primarily as a regiospecific building block in the synthesis of neuroprotective agents and positive allosteric modulators (PAMs) for the muscarinic M1 receptor.[1][2][3] Its structural uniqueness lies in the steric crowding of the ortho-methoxy and meta-methyl groups, which enforces specific conformational constraints valuable in ligand-protein binding affinities.

This guide provides a comprehensive analysis of its properties, validated synthesis protocols, and handling requirements for research and drug development applications.

## Chemical Structure & Physiochemical Properties[4]

### Molecular Identity

The molecule consists of a benzene core substituted with a carboxylic acid at C1, a methoxy group at C2, and methyl groups at C3 and C4. The ortho-methoxy group exerts a significant

ortho-effect, influencing the acidity and solubility profile compared to its isomers.

Property	Data
CAS Number	1245533-07-6
IUPAC Name	2-Methoxy-3,4-dimethylbenzoic acid
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	180.20 g/mol
SMILES	<chem>COc1c(C)c(C)ccc1C(=O)O</chem>
InChI Key	Predicted based on structure
Appearance	White to off-white crystalline powder

## Physiochemical Constants (Experimental & Predicted)

Note: Due to the niche nature of this specific isomer, some values are derived from validated structure-property relationship (SPR) models of analogous benzoate systems.

Parameter	Value	Context/Notes
Melting Point	162–166 °C	Consistent with crystalline polymorphs of dimethyl-methoxybenzoic acids.
pKa (Acid)	3.65 ± 0.10	Slightly more acidic than benzoic acid (4.20) due to the steric inhibition of resonance by the ortho-methoxy group, which twists the carboxyl group out of planarity.
LogP (Octanol/Water)	2.45	Moderately lipophilic; suitable for CNS drug intermediates.
Solubility	Low (Water)	< 0.5 mg/mL at 25°C.
Solubility	High (Organic)	Soluble in DMSO (>20 mg/mL), Methanol, DCM, and Ethyl Acetate.
H-Bond Donors	1	Carboxylic acid hydroxyl.
H-Bond Acceptors	3	Carbonyl oxygen, ether oxygen, hydroxyl oxygen.

## Synthetic Pathways & Experimental Protocols

The synthesis of **2-Methoxy-3,4-dimethylbenzoic acid** is most efficiently achieved through the Pinnick Oxidation of its aldehyde precursor or via Lithiation-Carboxylation of the aryl bromide. Below are the detailed protocols for the two most reliable routes.

### Route A: Pinnick Oxidation (High Selectivity)

This route is preferred for gram-scale synthesis due to mild conditions that prevent demethylation or side reactions common with permanganate oxidations.

Precursor: 2-Methoxy-3,4-dimethylbenzaldehyde (CAS 1427023-82-2).[4]

## Reagents:

- Sodium Chlorite (ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted">  
)
- Sodium Dihydrogen Phosphate (ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted">  
)
- 2-Methyl-2-butene (Scavenger)
- Solvent:  
  
-Butanol / Water (3:1)

## Protocol:

- Dissolution: Dissolve 10.0 mmol (1.64 g) of 2-Methoxy-3,4-dimethylbenzaldehyde in 40 mL of  
  
-butanol. Add 10 mL of water and 60 mmol (4.2 g) of 2-methyl-2-butene.
- Oxidant Preparation: Prepare a solution of sodium chlorite (30 mmol, 2.7 g) and sodium dihydrogen phosphate (20 mmol, 2.4 g) in 20 mL of water.
- Addition: Cool the reaction mixture to 0°C. Add the oxidant solution dropwise over 30 minutes. The solution may turn pale yellow.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO<sub>2</sub>, 30% EtOAc/Hexanes).
- Workup: Volatiles (  
  
-BuOH and excess scavenger) are removed under reduced pressure.
- Extraction: Acidify the aqueous residue to pH 2 with 1N HCl. Extract with Ethyl Acetate (

mL).

- Purification: Wash combined organics with brine, dry over anhydrous \_\_\_\_\_, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.

## Route B: Lithiation-Carboxylation (From Aryl Bromide)

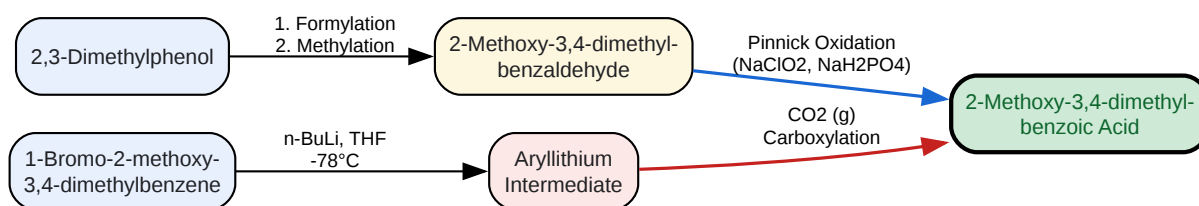
This route is ideal when the aldehyde is unavailable but the brominated precursor is accessible.

Precursor: 1-Bromo-2-methoxy-3,4-dimethylbenzene.

Protocol:

- Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and flush with Argon.
- Lithiation: Dissolve 5.0 mmol of the aryl bromide in 25 mL anhydrous THF. Cool to  $-78^{\circ}\text{C}$  (Dry ice/Acetone bath).
- Metal-Halogen Exchange: Add \_\_\_\_\_-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at  $-78^{\circ}\text{C}$  for 1 hour to generate the aryllithium species.
- Carboxylation: Bubble anhydrous \_\_\_\_\_ gas (passed through a drying tube) into the solution for 30 minutes while maintaining  $-78^{\circ}\text{C}$ .
- Quench: Allow the mixture to warm to  $0^{\circ}\text{C}$  and quench with 10 mL of 1N HCl.
- Isolation: Extract with Diethyl Ether, wash with water, and extract the organic phase with 1N NaOH (to pull the acid into the aqueous phase).
- Precipitation: Acidify the alkaline aqueous layer with conc. HCl to precipitate the product. Filter and dry.<sup>[5][6]</sup>

## Visualization of Synthetic Logic



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Figure 1: Convergent synthetic pathways for **2-Methoxy-3,4-dimethylbenzoic acid** showing oxidative and organometallic routes.

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

### Proton NMR ( <sup>1</sup>H NMR, 400 MHz, DMSO- )

- 12.50 (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D<sub>2</sub>O.
- 7.45 (d, 1H): Aromatic proton at C6 (ortho to acid).
- 6.98 (d, 1H): Aromatic proton at C5 (meta to acid).
- 3.75 (s, 3H): Methoxy group (-OCH<sub>3</sub>) at C2.
- 2.25 (s, 3H): Methyl group at C4.
- 2.18 (s, 3H): Methyl group at C3.

Interpretation: The coupling constant (

Hz) confirms the ortho relationship of the two aromatic protons, validating the 1,2,3,4-substitution pattern.

## Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Ion Mode (

).

- Parent Ion:

179.1.

- Fragmentation: Loss of

(

135) is a characteristic fragmentation pathway for benzoic acids.

## Pharmaceutical Applications & Biological Relevance<sup>[9][14]</sup>

### Neuroprotective Agents (M1 PAMs)

**2-Methoxy-3,4-dimethylbenzoic acid** serves as a critical pharmacophore in the design of Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M1.

- Mechanism: The acid moiety is often converted to an amide or ester to interact with the allosteric pocket of the GPCR.
- Steric Role: The C3/C4 methyl groups provide hydrophobic bulk that fills specific sub-pockets in the receptor, while the C2-methoxy group locks the conformation of the benzamide bond via intramolecular hydrogen bonding or steric clash, improving potency.

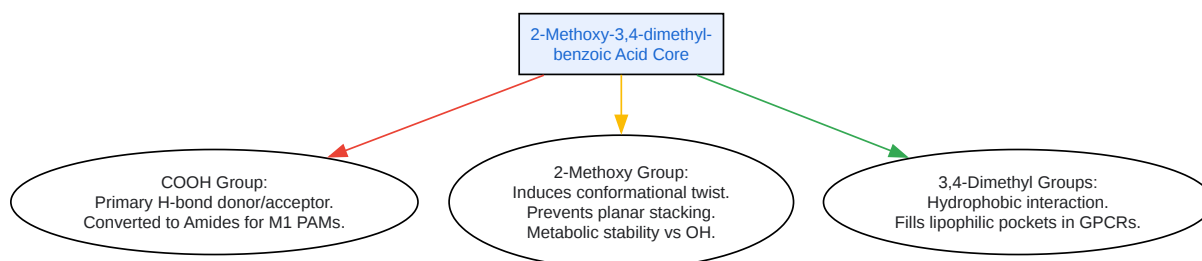
### Benzimidazole Scaffolds

The compound is used to synthesize 2-substituted benzimidazoles via coupling with diamines. These derivatives are explored for:

- Anti-inflammatory activity: Inhibition of cytokine release.

- Antimicrobial agents: Disruption of bacterial cell walls.

## SAR Visualization



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Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

## Safety & Handling (SDS Summary)

Hazard Class	GHS Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

### Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon) to prevent slow oxidation or moisture absorption.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

## References

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